molecular formula C10H9BrN2O2 B1447308 Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1799498-04-6

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1447308
CAS No.: 1799498-04-6
M. Wt: 269.09 g/mol
InChI Key: FPNXZDLYYQMRQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a convenient two-step one-pot synthesis has been reported, which involves the reaction of 2-aminopyridine with ethyl bromoacetate followed by cyclization . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide, and catalysts for specific transformations. For example, radical reactions for the functionalization of imidazo[1,2-a]pyridines often involve transition metal catalysis or metal-free oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons underscore the uniqueness of this compound in terms of its specific functional groups and their impact on biological activity.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNXZDLYYQMRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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